N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide
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Overview
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound consists of a thiadiazole ring substituted with a propyl group at the 5-position and an isonicotinamide moiety at the 2-position.
Mechanism of Action
Target of Action
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide is a complex compound that has been synthesized and studied for its potential biological activities Compounds with similar structures, such as 1,3,4-thiadiazoles, have been associated with a broad spectrum of biological activities .
Mode of Action
It’s known that 1,3,4-thiadiazoles interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds .
Biochemical Pathways
Compounds with a similar structure have been shown to inhibit the il-6/jak/stat3 pathway, which plays a crucial role in the proliferation and survival of certain cancer cells .
Result of Action
Preliminary biological tests have shown that the synthesized compound has moderate herbicidal activity against brassica campestris .
Biochemical Analysis
Biochemical Properties
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy. Additionally, it affects the cellular redox state, thereby influencing oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to fit into the active sites of enzymes, where it forms stable complexes through hydrogen bonds and van der Waals interactions. This binding can result in conformational changes in the enzyme, affecting its activity and, consequently, the biochemical pathways it regulates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved stress responses. At high doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can also affect the levels of key metabolites, thereby altering the metabolic flux. Its role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Preparation Methods
The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the thiadiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide has several scientific research applications:
Comparison with Similar Compounds
N-(5-propyl-1,3,4-thiadiazol-2-yl)isonicotinamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-Hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar antimicrobial properties but differs in its chemical structure and specific biological activities.
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide: This derivative exhibits moderate herbicidal activity and has a different substitution pattern on the thiadiazole ring.
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Known for its anticancer activity, this compound has a trifluoromethyl group at the 5-position, which enhances its biological activity.
The uniqueness of this compound lies in its combination of the thiadiazole ring with the isonicotinamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-3-9-14-15-11(17-9)13-10(16)8-4-6-12-7-5-8/h4-7H,2-3H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCHCAVXVRRZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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